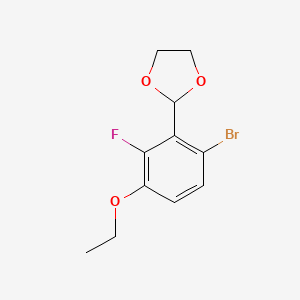
6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C13H17BN4O2 . It is also known by other names such as “5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine” and has a molecular weight of 272.11 g/mol .
Synthesis Analysis
While specific synthesis details for this compound were not found, similar compounds have been synthesized through radical polymerization . In one example, a 2,6-bis-(1-butyl-1H-[1,2,3]triazol-4-yl)-pyridin-4-yl]-methanol (BTP-CH2OH) was synthesized and then reacted with 4-cyano-4-isopropoxythiocarbonylsulfanyl-4-methyl-butyric acid to obtain a BTP-functionalized xanthate .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The compound also contains a boronic acid pinacol ester group .Chemical Reactions Analysis
The compound may undergo reactions typical of triazoles, pyridines, and boronic acids. For instance, it might participate in reactions involving the nitrogen atoms in the triazole and pyridine rings or the boron atom in the boronic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.11 g/mol, and its exact mass and monoisotopic mass are both 272.1444560 g/mol . It has a topological polar surface area of 62.1 Ų and a complexity of 350 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Supramolecular Assemblies
The synthesis of this compound involves a one-pot ‘click’ reaction, leading to ligands with a btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif. Researchers have explored its use in generating d and f metal coordination complexes . Additionally, it plays a role in the formation of supramolecular self-assemblies and contributes to dendritic and polymeric networks .
Antifungal, Antimicrobial, and Antiviral Activities
- Antifungal Activity : Derivatives of 1H-1,2,3-triazole-4-carboxylic acid (a component of this compound) have demonstrated antifungal activity .
- Antimicrobial Activity : Against the mycobacterium tuberculosis strain H37Rv, this compound exhibits antimicrobial effects .
- Antiviral Activity : It has been investigated for its antiviral potential against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Cancer Research
- Anticancer Activity : Researchers have explored its effects on various cancer cell lines, making it a candidate for cancer therapy .
Selective Complexants for Actinides
- PyTri Ligands : The PyTri (2,6-bis(1H-1,2,3-triazol-4-yl)pyridine) ligands have shown high selectivity for actinides. They are used in the i-SANEX process and exhibit excellent radiolytical and chemical stability .
Functional Materials and Bio-imaging
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities, such as its inhibitory activities against certain cancer cell lines . Additionally, its potential for complexation with metal ions and self-assembly behavior could be further investigated .
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15-9-10)18-8-7-16-17-18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDJFPWUVVJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

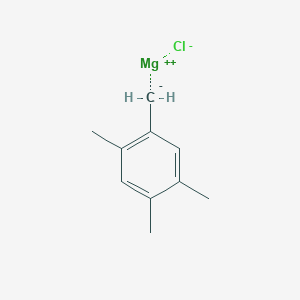
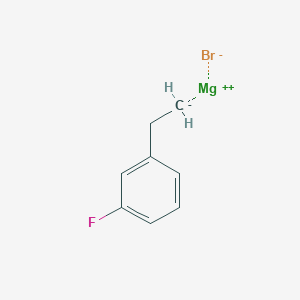


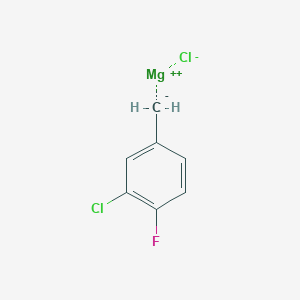
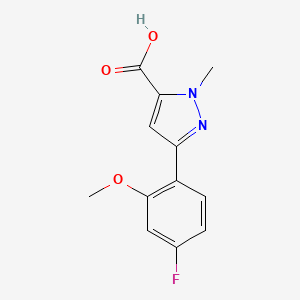
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

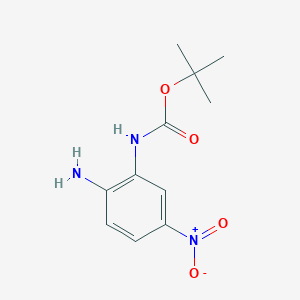
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
